3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene
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Overview
Description
3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene is a tetraaza macrocyclic compound containing pyridine rings. This compound is known for its ability to form stable complexes with various metal ions, making it a subject of interest in coordination chemistry and various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene involves the cyclization of linear tetraamine precursors. One common method includes the reaction of pyridine-containing tetraamines with formaldehyde under acidic conditions . The reaction typically proceeds through a series of condensation steps, leading to the formation of the macrocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal ions such as nickel, copper, and zinc.
Substitution Reactions: The nitrogen atoms in the macrocycle can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Complexation: Typically involves metal salts like nickel(II) chloride, copper(II) sulfate, and zinc(II) acetate in aqueous or alcoholic solutions.
Substitution: Common reagents include alkyl halides and acyl chlorides under basic or neutral conditions.
Major Products
Scientific Research Applications
3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene has several scientific research applications:
Coordination Chemistry: Used to study the formation and stability of metal complexes.
Biological Studies:
Material Science: Used in the development of new materials with specific electronic and magnetic properties.
Mechanism of Action
The mechanism of action of 3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the macrocycle act as donor sites, forming stable chelates with metal ions. This coordination can influence the electronic properties of the metal center, affecting its reactivity and catalytic activity .
Comparison with Similar Compounds
Similar Compounds
7-Methyl-3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene: A methyl-substituted derivative with similar coordination properties.
3,11-Dibenzyl-3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene: A benzyl-substituted derivative with enhanced stability in metal complexes.
Uniqueness
3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene is unique due to its ability to form highly stable complexes with a wide range of metal ions. Its macrocyclic structure provides a rigid and preorganized framework, which enhances its binding affinity and selectivity for metal ions .
Properties
CAS No. |
102363-19-9 |
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Molecular Formula |
C13H22N4 |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
3,7,11,17-tetrazabicyclo[11.3.1]heptadeca-1(17),13,15-triene |
InChI |
InChI=1S/C13H22N4/c1-4-12-10-15-8-2-6-14-7-3-9-16-11-13(5-1)17-12/h1,4-5,14-16H,2-3,6-11H2 |
InChI Key |
WPDDXLXLHUKSGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCCNCC2=CC=CC(=N2)CNC1 |
Origin of Product |
United States |
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